1,2-Epoxy-1,2-dihydrophenanthrene
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Overview
Description
1,2-epoxy-1,2-dihydrophenanthrene is a phenanthrene oxide.
Scientific Research Applications
Chemical Resolution and Racemization Studies :
- Researchers have studied the chemical resolution and racemization of epoxydihydrophenanthrenes, which are significant for understanding the configurational instability of these compounds. This is crucial in the field of stereochemistry (Boyd, Neill, & Stubbs, 1977).
Enzyme Activity Determination :
- Epoxydihydrophenanthrene has been used as a substrate in the development of new methods for determining the activity of epoxide hydrolase in rat liver microsomes. This is important for studying drug metabolism (Sotnichenko, Serdiuk, Starovoitov, Parfenov, & Sukhanov, 1985).
Synthesis and Incorporation in DNA Oligomers :
- The synthesis and site-specific incorporation of bay-region cis ring-opened tetrahydro epoxide-deoxyadenosine adducts into DNA oligomers have been described. This application is relevant for genetic and molecular biology studies (Lakshman, Sayer, & Jerina, 1992).
Study of Metabolism in Rats :
- There has been research on the metabolism of epoxydihydrophenanthrene in rats, which provides insights into the intermediary formation of epoxides in the metabolism of aromatic hydrocarbons (Boyland & Sims, 1965).
Flame Retardancy and Thermal Degradation in Epoxy Resin Composites :
- Studies on the flame retardancy and thermal degradation mechanisms of epoxy resin composites that involve derivatives of dihydrophenanthrene are significant for material science, especially in improving the safety and durability of materials (Wang et al., 2010).
Analysis of Chromatographic and Thermal Reactions :
- Research on the gas chromatography-mass spectrometry system for the determination of arene oxides using epoxydihydrophenanthrene as a model substrate is significant in analytical chemistry for identifying and quantifying compounds (Patel, Griffin, & Laseter, 1978).
Properties
CAS No. |
39834-44-1 |
---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H |
InChI Key |
ALTXUIJFJAHUPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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